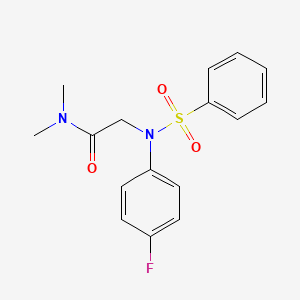
N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as Fmoc-protected glycine, is a chemical compound used in scientific research for the synthesis of peptides and proteins. It is a derivative of glycine, a non-essential amino acid that plays a crucial role in the formation of proteins.
作用机制
Fmoc-protected glycine is a building block for the synthesis of peptides and proteins. It is used to introduce glycine residues into the peptide or protein sequence. The Fmoc group protects the amino group of glycine, which can then be selectively deprotected using a base such as piperidine. The resulting free amino group can then be coupled with other amino acids to form a peptide or protein.
Biochemical and Physiological Effects:
Fmoc-protected glycine itself does not have any biochemical or physiological effects. However, peptides and proteins synthesized using Fmoc-protected glycine can have a wide range of biochemical and physiological effects depending on their sequence and structure. For example, some peptides and proteins have antimicrobial, antiviral, or anticancer properties.
实验室实验的优点和局限性
The use of Fmoc-protected glycine in the synthesis of peptides and proteins has several advantages. It allows for the selective introduction of glycine residues into the peptide or protein sequence, which can be useful for studying the structure and function of these molecules. It also allows for the synthesis of large quantities of peptides and proteins, which can be useful for drug development and other applications.
One limitation of using Fmoc-protected glycine is that it can be difficult to remove the Fmoc group without damaging the peptide or protein. Additionally, the synthesis of peptides and proteins using Fmoc-protected glycine can be time-consuming and require specialized equipment.
未来方向
There are several future directions for the use of Fmoc-protected glycine in scientific research. One area of interest is the synthesis of novel peptides and proteins with specific biochemical and physiological properties. Another area of interest is the development of new methods for the synthesis of peptides and proteins using Fmoc-protected glycine. Additionally, the use of Fmoc-protected glycine in combination with other amino acid derivatives could lead to the synthesis of peptides and proteins with unique properties.
合成方法
The synthesis of Fmoc-protected glycine involves the reaction of glycine with 4-fluorobenzyl bromide and phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide) to protect the amino group of glycine. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
Fmoc-protected glycine is widely used in scientific research for the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and play a crucial role in various physiological processes. The synthesis of peptides and proteins using Fmoc-protected glycine allows researchers to study the structure and function of these molecules and develop new drugs and therapies.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-18(2)16(20)12-19(14-10-8-13(17)9-11-14)23(21,22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZWLDMHKRFICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)

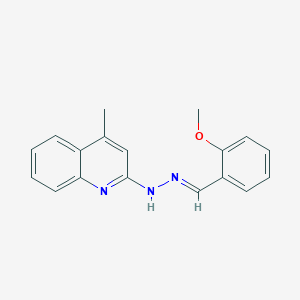
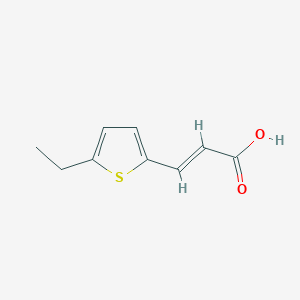
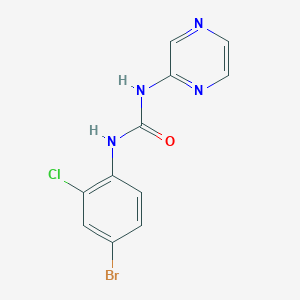
![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)
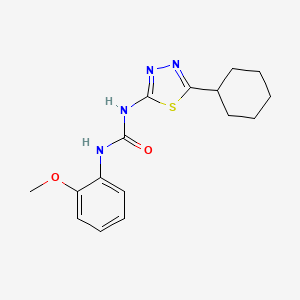
![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)


![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)